molecular formula C12H17NO2 B8307325 4-((N-Methylamino)methyl)-7-methoxy chroman

4-((N-Methylamino)methyl)-7-methoxy chroman

Cat. No. B8307325
M. Wt: 207.27 g/mol
InChI Key: HUFLVCAJDVLBKS-UHFFFAOYSA-N
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Patent
US05140039

Procedure details

The product from Example 2 (5g) was added to ethylformate (10 ml) and toluene (100 ml) then refluxed for 2 1/2 hrs. The solution was evaporated to dryness and then tetrahydrofuran (THF) (100 ml) and BH3. THF (25.9 ml of a 1M THF solution) was added followed by heating for 1 1/2 hrs. The reaction was cooled and 6N HCl (20 ml) was carefully added followed by heating for 1 hr. The THF was evaporated and the reaction made basic with aqueous KOH. The reaction was extracted with CH2Cl2, the organic layer then separated, dried (MgSO4), filtered and evaporated. The residue was chromatographed on silica gel and eluted with (EtOAc:H2O:HCO2H) (16:2:2), giving the product (1.4 g). Mass spec: (M+H)+ 208. 1H NMR(CDCl3): 2.0 (m,2H); 2.49 (s,3H); 2.8 (m,2H); 3.75 (s,3H); 4.2 (m.1H); 6.38-7.25 (m,3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[O:6][CH2:5][CH2:4]1.[CH2:15](OC=O)C>C1(C)C=CC=CC=1>[CH3:15][NH:1][CH2:2][CH:3]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[O:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1CCOC2=CC(=CC=C12)OC
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OC=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then refluxed for 2 1/2 hrs
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
ADDITION
Type
ADDITION
Details
THF (25.9 ml of a 1M THF solution) was added
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 1 1/2 hrs
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
ADDITION
Type
ADDITION
Details
6N HCl (20 ml) was carefully added
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The THF was evaporated
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the organic layer then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluted with (EtOAc:H2O:HCO2H) (16:2:2)

Outcomes

Product
Name
Type
product
Smiles
CNCC1CCOC2=CC(=CC=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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